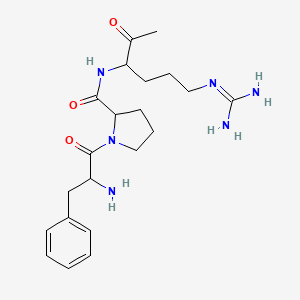
H-DL-Phe-DL-Pro-DL-Arg-Me
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5609107 is a synthetic chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICX5609107 typically involves a multi-step process that includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used in the synthesis include dichloromethane and methanol.
Catalysts: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of ICX5609107 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automated Systems: Automated systems control the reaction conditions, monitor the progress, and ensure safety.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ICX5609107 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: ICX5609107 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The product may be a carboxylic acid or ketone.
Reduction: The product may be an alcohol or amine.
Substitution: The product may be a halogenated derivative or an alkylated compound.
Scientific Research Applications
ICX5609107 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ICX5609107 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: ICX5609107 can bind to specific enzymes, inhibiting their activity and altering metabolic pathways.
Modulating Receptors: The compound can interact with cellular receptors, affecting signal transduction and cellular responses.
Influencing Gene Expression: ICX5609107 may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
ICX5609107 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ICX5609106 and ICX5609108 share structural similarities with ICX5609107.
Uniqueness: ICX5609107 is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications.
Comparison: Compared to similar compounds, ICX5609107 may offer better performance in certain reactions and applications due to its distinct chemical properties .
Properties
Molecular Formula |
C21H32N6O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(2-amino-3-phenylpropanoyl)-N-[6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H32N6O3/c1-14(28)17(9-5-11-25-21(23)24)26-19(29)18-10-6-12-27(18)20(30)16(22)13-15-7-3-2-4-8-15/h2-4,7-8,16-18H,5-6,9-13,22H2,1H3,(H,26,29)(H4,23,24,25) |
InChI Key |
VINMGONHVGNYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


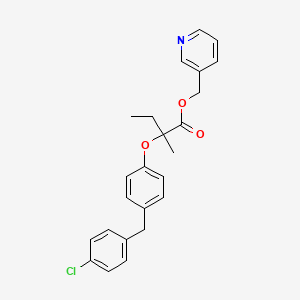
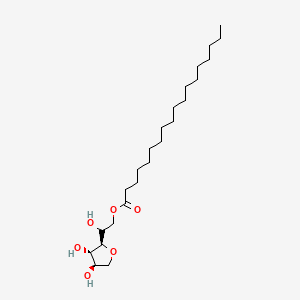
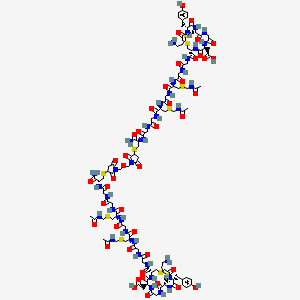
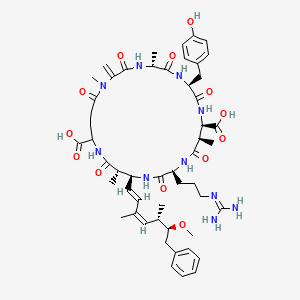
![5-amino-2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3,3-dimethylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10781309.png)
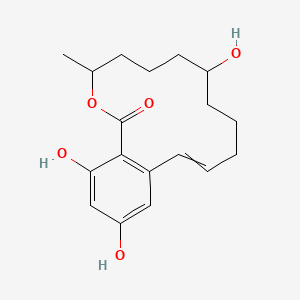
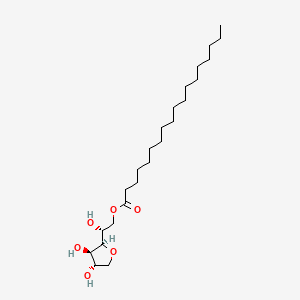
![2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781320.png)
![(2-Phenyl-1-benzothiophen-3-yl)-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B10781338.png)
![N-{2-[4-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-ethyl}-4-fluoro-benzamide](/img/structure/B10781346.png)
![[(1S,4S,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B10781350.png)
![1-(2-amino-3-phenylpropanoyl)-N-[6-(diaminomethylideneamino)-2-oxo-1-(2,2,2-trifluoroethoxy)hexan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B10781358.png)
![2-[3-[[2-[[2-[[3-(Acetamidomethylsulfanyl)-1-[[2-[[3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[3-[1-[[3-[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-[[2-[[3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid](/img/structure/B10781371.png)
![4-[(5-benzyl-2,3,3-trimethyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrol-1-yl)methyl]benzenecarboximidamide](/img/structure/B10781379.png)
